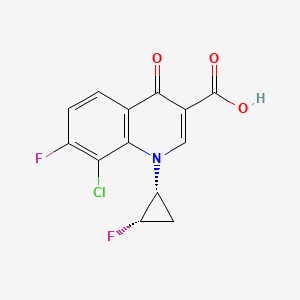

cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Description

Evolution of Quinolonecarboxylic Acid-Based Compounds

Quinolonecarboxylic acids emerged as critical scaffolds in antibacterial drug discovery following the 1962 introduction of nalidixic acid, a byproduct of chloroquine synthesis. Early quinolones like nalidixic acid featured a 1,8-naphthyridine core with a carboxylic acid group at position 3, enabling inhibition of bacterial DNA gyrase. The 1970s–1980s saw systematic structural optimization, particularly fluorine introduction at position 6, which enhanced Gram-negative activity and pharmacokinetic properties. This innovation led to fluoroquinolones such as ciprofloxacin, characterized by a cyclopropyl group at position 1 and piperazine at position 7. The carboxylic acid moiety remained indispensable for target binding, while substitutions at positions 1, 7, and 8 modulated spectrum breadth and resistance profiles.

Classification within Fluoroquinolone Family

Fluoroquinolones are classified into four generations based on structural features and antibacterial spectra. The compound cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid belongs to fourth-generation derivatives, distinguished by:

- N1 substituent : A cis-2-fluorocyclopropyl group, improving DNA gyrase/topoisomerase IV affinity.

- C6 and C8 substitutions : Fluorine at C7 and chlorine at C8, broadening activity against resistant strains.

- Stereochemical precision : The (1R,2S)-configuration of the fluorocyclopropyl group optimizes target engagement.

This structural framework enables dual targeting of gyrase and topoisomerase IV while reducing susceptibility to efflux pumps.

Historical Development of cis-Fluorocyclopropyl Quinolones

The cis-2-fluorocyclopropyl group was first explored in the 1990s to address rising fluoroquinolone resistance. Researchers at Daiichi Sankyo synthesized DU-6859a (sitafloxacin), incorporating this substituent alongside a spirocyclic amine at C7. Key milestones include:

- Stereochemical optimization : X-ray crystallography confirmed that the (1R,2S)-fluorocyclopropyl configuration enhanced Gram-positive coverage compared to trans isomers.

- Synthetic routes : Early methods involved cyclopropanation of vinyl fluorides with diazo compounds, followed by chiral resolution. Recent advances use CO₂-mediated carboxylation to streamline quinoline-3-carboxylic acid synthesis.

- Intermediate role : The title compound serves as a precursor in multi-step syntheses of clinical candidates like sitafloxacin, where subsequent C7 modifications introduce spirocyclic amines.

Significance in Antibacterial Research

This compound’s structural features address critical challenges in antibacterial development:

- Overcoming resistance : The fluorocyclopropyl group stabilizes interactions with mutant gyrase enzymes, retaining activity against ciprofloxacin-resistant Escherichia coli and Mycobacterium tuberculosis.

- Broad-spectrum potential : In vitro studies demonstrate efficacy against intracellular pathogens (Legionella pneumophila) and biofilms (Pseudomonas aeruginosa).

- Chemical tractability : Modular synthesis allows diversification at C7/C8 positions, enabling rapid optimization against emerging resistance mechanisms.

Properties

IUPAC Name |

8-chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO3/c14-10-7(15)2-1-5-11(10)17(9-3-8(9)16)4-6(12(5)18)13(19)20/h1-2,4,8-9H,3H2,(H,19,20)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAXBLUMQQIVDG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation and Fluorination

The fluorocyclopropyl group is installed via a two-step process:

-

Boron-mediated cyclopropanation : A borate complex (Formula V) reacts with 2-fluorocyclopropylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step proceeds at 80–110°C for 2–4 hours, yielding a borate intermediate (Formula VII).

-

Hydrolysis : The intermediate is treated with aqueous sodium hydroxide (6% w/v) at 90°C, followed by acidification with acetic acid to precipitate the final product.

Table 1: Representative Reaction Conditions for Cyclopropanation

Chlorination and Carboxylation

Chlorination at the 8-position is achieved using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux. Subsequent carboxylation employs carbon dioxide or potassium cyanide (KCN) in acidic media to introduce the carboxylic acid group at the 3-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates. WO2001085692A2 reports a 95% yield when using DMSO at 110–120°C for 10 minutes, compared to 85.8% in propionic anhydride at 110°C for 2 hours. However, DMSO poses challenges in purification due to high boiling points, necessitating alternative solvents like ethyl acetate or tetrahydrofuran (THF) for industrial-scale processes.

Acid-Base Mediated Purification

Post-hydrolysis, the crude product is purified via pH-controlled crystallization. Adjusting the pH to 6.5 with acetic acid precipitates the target compound while removing unreacted amines and boron byproducts. Recrystallization from methanol-water mixtures further enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline core or other substituents.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core.

Scientific Research Applications

cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing other quinolone derivatives with potential biological activities.

Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

Medicine: Research focuses on its potential as an antibiotic for treating bacterial infections.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Key Observations

Substituent Position and Activity: The 8-chloro substitution in the target compound and Sitafloxacin enhances gram-negative bacterial coverage compared to 8-methoxy derivatives (e.g., ) . Fluorine at position 7 (target compound) vs. 6-F in Sitafloxacin: Positional differences alter binding affinity to bacterial enzymes. Sitafloxacin’s 6-F and spiroaminoazaspiro group at position 7 contribute to enhanced potency against resistant strains .

Cyclopropyl Modifications: The cis-2-fluorocyclopropyl group (target compound and ) improves lipophilicity and membrane penetration compared to non-fluorinated cyclopropane () . Stereochemistry matters: Sitafloxacin’s (1R,2S)-2-fluorocyclopropyl configuration optimizes target engagement, while the cis isomer in the target compound may offer similar advantages .

Molecular Weight and Bioavailability :

- Lower molecular weight analogs (e.g., : 283.20 g/mol) may exhibit better solubility but reduced systemic retention compared to Sitafloxacin (409.82 g/mol) .

Biological Activity

cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as a derivative of fluoroquinolone antibiotics, has garnered attention for its significant biological activities, particularly its antibacterial properties. This compound is characterized by its unique molecular structure, which includes a chloro and fluorine substituent that enhances its pharmacological efficacy.

Molecular Characteristics

- Molecular Formula: C13H8ClF2NO3

- Molecular Weight: 299.66 g/mol

- CAS Number: 157373-32-5

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth.

Antibacterial Efficacy

Research indicates that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains resistant to other antibiotics.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

Study on Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of cis-8-Chloro-7-fluoro against multi-drug resistant E. coli. The results demonstrated that the compound not only inhibited growth but also showed synergistic effects when combined with other antibiotics, suggesting potential applications in treating complicated infections caused by resistant bacteria .

Pharmacokinetics and Safety Profile

In preclinical trials, the pharmacokinetic profile of cis-8-Chloro-7-fluoro indicated favorable absorption and distribution characteristics. Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical development .

Comparative Analysis with Other Fluoroquinolones

Compared to other fluoroquinolone derivatives, such as sitafloxacin, cis-8-Chloro demonstrates enhanced potency against specific bacterial strains while maintaining a favorable safety profile. The structural modifications contribute to its superior binding affinity to target enzymes.

Table 2: Comparison of Fluoroquinolone Derivatives

Q & A

Basic: What are the critical synthetic intermediates for preparing cis-8-chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid?

Answer:

Key intermediates include ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), which undergoes nitro reduction and cyclopropane functionalization. Another precursor is 3-chloro-2,4,5-trifluorobenzoic acid , synthesized via diazotization and halogenation (). These intermediates are characterized by X-ray crystallography to confirm regiochemistry and stereochemistry .

Basic: How is X-ray crystallography employed to resolve structural ambiguities in fluoroquinolone derivatives?

Answer:

X-ray crystallography determines dihedral angles between the quinoline core and substituents (e.g., carboxyl groups forming 6.8° angles with benzene rings) and identifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds stabilizing carboxylic acid dimers) (). For derivatives like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H⋯O and C–H⋯Cl interactions define packing motifs .

Advanced: How can enantiomeric purity be controlled during the synthesis of fluorocyclopropyl-substituted quinolones?

Answer:

Enantiocontrol is achieved using chiral auxiliaries like (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate ( ). This avoids racemization during nucleophilic substitution at the 7-position. Protected intermediates are crystallized to ensure enantiopurity, bypassing chromatographic separation .

Advanced: What analytical methodologies are recommended for assessing impurities in fluoroquinolone APIs?

Answer:

Pharmacopeial guidelines (e.g., USP〈785〉) recommend:

- HPLC-UV/MS to monitor process impurities like desfluoro compounds (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) ().

- Sterility testing (USP〈71〉) and particulate matter analysis (USP〈789〉) for ophthalmic formulations ().

Basic: Which substituent modifications enhance antibacterial activity in fluoroquinolones?

Answer:

- 7-Position : Piperazinyl or pyrrolidinyl groups improve Gram-negative coverage ( ).

- 8-Position : Methoxy or nitro groups reduce phototoxicity ( ).

- 1-Position : Fluorocyclopropyl enhances pharmacokinetics ( ).

Advanced: How do solvent and temperature influence cyclopropane ring formation in quinolone synthesis?

Answer:

Cyclopropanation requires dichloromethane or EtOH/water mixtures (1:1) at 40°C to stabilize intermediates ( ). Higher temperatures (>60°C) risk ring-opening, while aprotic solvents (e.g., DMF) favor side reactions .

Advanced: What intermolecular interactions stabilize the solid-state structure of fluorinated quinolones?

Answer:

Crystal packing is governed by:

- C–H⋯O interactions (3.065–3.537 Å) between ethoxy carbonyl groups and adjacent quinoline cores.

- C–H⋯Cl interactions (3.431–3.735 Å) in nitro-substituted derivatives (). These interactions guide polymorph screening for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.